

Application Notes: Propranolol Glycol as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: *Propranolol glycol*

Cat. No.: *B032300*

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Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, is widely used in the treatment of various cardiovascular diseases. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) or final dosage form is a critical quality attribute that must be carefully controlled. **Propranolol glycol**, a known metabolite and potential impurity of propranolol, serves as an important reference standard in chromatographic methods for the identification and quantification of related substances in propranolol drug products.[1] The use of a well-characterized reference standard like **propranolol glycol** is essential for ensuring the accuracy and reliability of these analytical procedures.

These application notes provide a comprehensive overview and detailed protocols for the use of **propranolol glycol** as a reference standard in the chromatographic analysis of propranolol and its impurities. The methodologies described are particularly relevant for quality control laboratories, research and development scientists, and drug development professionals involved in the pharmaceutical analysis of propranolol.

Chromatographic Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of propranolol and its related substances. A reversed-phase HPLC method can effectively separate propranolol from its potential impurities, including **propranolol glycol**.

Principle

The method utilizes a reversed-phase C18 column to separate compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analytes from the column. Detection is typically performed using a UV detector at a wavelength where propranolol and its impurities exhibit significant absorbance. **Propranolol glycol**, being more polar than propranolol, will generally have a shorter retention time under these conditions. By comparing the retention time and peak area of the **propranolol glycol** peak in a sample chromatogram to that of a known concentration of the **propranolol glycol** reference standard, its identity can be confirmed and its concentration can be accurately determined.

Data Presentation

The following tables summarize the quantitative data for a typical HPLC method for the analysis of propranolol and its impurities, including **propranolol glycol** (referred to as Impurity A).

Table 1: Chromatographic Conditions and System Suitability

Parameter	Value
Column	C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and Phosphate Buffer
Flow Rate	1.0 mL/min
Detection Wavelength	290 nm
Injection Volume	20 µL
Column Temperature	30°C
Retention Time of Propranolol	Approx. 10.5 min
Retention Time of Propranolol Glycol	Approx. 4.2 min
Theoretical Plates (Propranolol)	> 2000
Tailing Factor (Propranolol)	< 2.0

Table 2: Method Validation Parameters for **Propranolol Glycol** (Impurity A)[1]

Parameter	Result
Linearity Range	0.05 - 1.5 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.015 µg/mL
Limit of Quantification (LOQ)	0.05 µg/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	98 - 102%

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Preparation of **Propranolol Glycol** Reference Standard Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of **propranolol glycol** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a suitable diluent (e.g., methanol or mobile phase).
- Sonicate for 10 minutes to ensure complete dissolution.

1.2. Preparation of Working Standard Solutions

- Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 µg/mL).

1.3. Preparation of Sample Solution (Propranolol API or Formulation)

- Accurately weigh a quantity of the propranolol sample equivalent to 100 mg of propranolol.
- Transfer to a 100 mL volumetric flask.

- Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Chromatographic Analysis

- Set up the HPLC system according to the conditions specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the prepared working standard solutions in ascending order of concentration.
- Inject the prepared sample solution.
- Inject a standard solution after a series of sample injections to monitor system suitability.

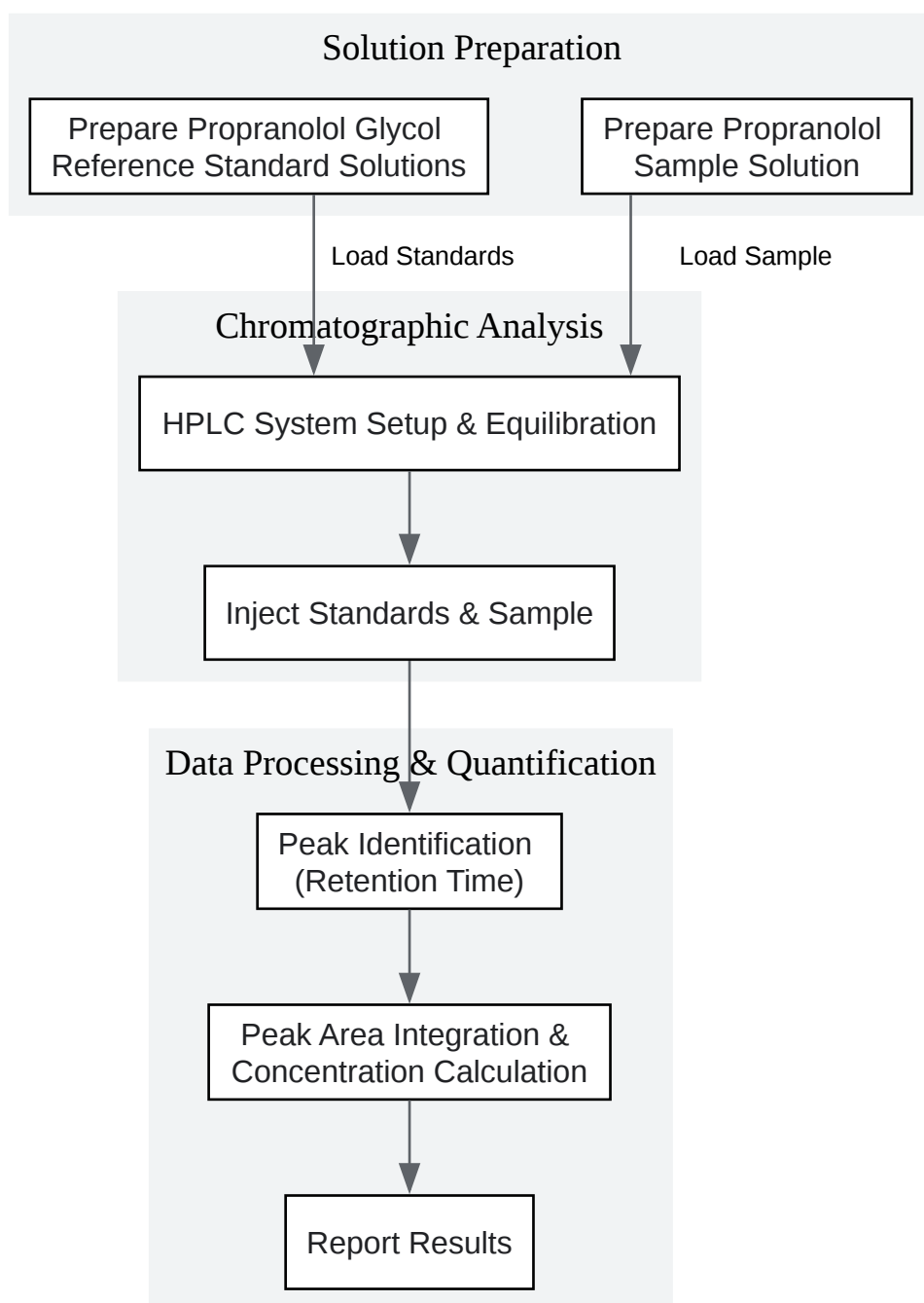
Protocol 3: Data Analysis and Quantification

- Identify the **propranolol glycol** peak in the sample chromatogram by comparing its retention time with that of the **propranolol glycol** reference standard.
- Integrate the peak areas of the **propranolol glycol** in both the standard and sample chromatograms.
- Calculate the concentration of **propranolol glycol** in the sample using the following formula:

Concentration of Impurity (µg/mL) = (Peak Area of Impurity in Sample / Peak Area of Impurity in Standard) x Concentration of Standard (µg/mL)

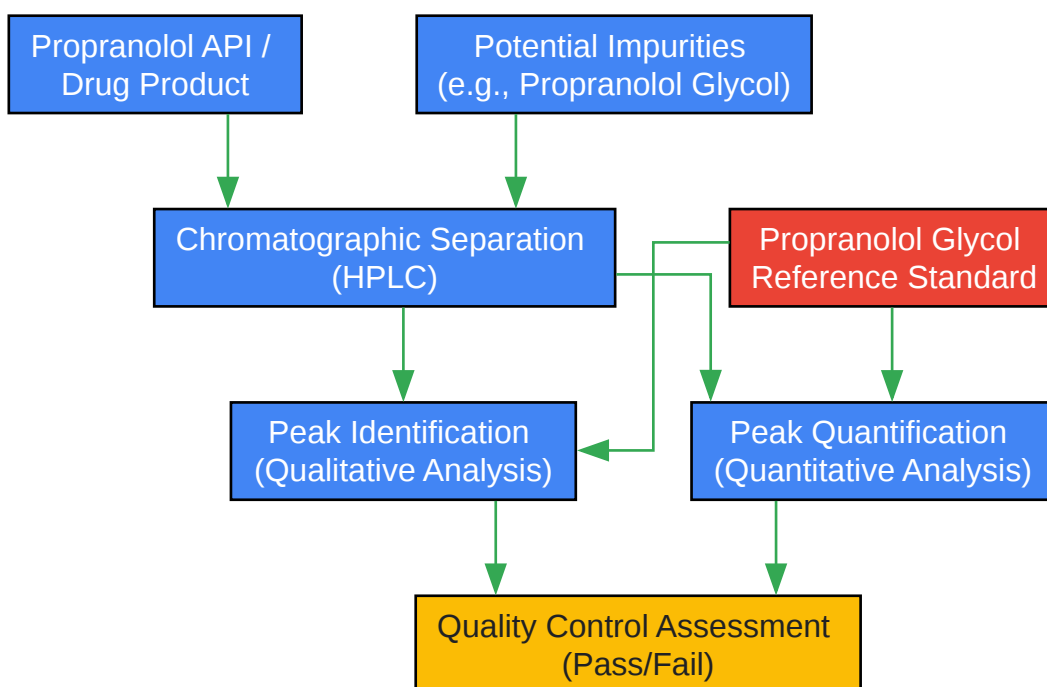
- Express the amount of **propranolol glycol** as a percentage of the propranolol concentration in the sample.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of **propranolol glycol**.



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Caption: Role of the reference standard in quality control.

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References

- 1. itmedicalteam.pl [itmedicalteam.pl]
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